molecular formula C21H19N5O3S B2449781 2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide CAS No. 1105206-99-2

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide

Cat. No.: B2449781
CAS No.: 1105206-99-2
M. Wt: 421.48
InChI Key: ICAXIJSUKUMQPH-UHFFFAOYSA-N
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Description

2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C21H19N5O3S and its molecular weight is 421.48. The purity is usually 95%.
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Scientific Research Applications

Analgesic Activity

The compound has been synthesized and evaluated for its analgesic activity. Studies have shown that certain electron donor substituents in this compound can enhance its analgesic effect (Demchenko et al., 2012).

Anticancer Properties

This compound's derivatives have been studied for their potential as anticancer agents. Research has focused on understanding the structure-activity relationship, highlighting the importance of certain functional groups in enhancing its anticancer activity (Selvam et al., 2012).

Anti-Inflammatory and Antimicrobial Effects

The compound has been tested for in vivo analgesic and anti-inflammatory activities, showing promising results. Moreover, its derivatives have exhibited broad-spectrum antibacterial activity, particularly against Gram-positive strains, and some antifungal capabilities (Demchenko et al., 2015) (Faidallah et al., 2013).

Anti-Parkinsonian and Neuroprotective Potential

Derivatives of this compound have been synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential. Studies demonstrate activity in animal models of Parkinson's disease, suggesting potential therapeutic applications (Azam et al., 2010).

Antiepileptic Activity

Research into its derivatives has revealed notable antiepileptic properties. Certain substitutions on the compound's structure have been linked to efficacy in antiepileptic screening, offering insights into potential treatments for epilepsy (Karthick et al., 2016).

Receptor Agonist Properties

Some derivatives of this compound have been identified as partial agonists for specific receptors, such as the A2A adenosine receptor, suggesting their potential use in receptor-targeted therapies (Bharate et al., 2016).

Plant Growth Stimulation

In addition to its pharmacological properties, certain derivatives have demonstrated a significant plant growth-stimulating effect, indicating potential applications in agriculture (Pivazyan et al., 2019).

Properties

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c27-16(22-14-7-2-1-3-8-14)13-26-20(28)18-19(17(24-26)15-9-6-12-29-15)30-21(23-18)25-10-4-5-11-25/h1-3,6-9,12H,4-5,10-11,13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAXIJSUKUMQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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